molecular formula C16H13Cl2N5O B8773095 N-[4-CHLORO-6-(4-CHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(4-METHOXYPHENYL)AMINE

N-[4-CHLORO-6-(4-CHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(4-METHOXYPHENYL)AMINE

Cat. No.: B8773095
M. Wt: 362.2 g/mol
InChI Key: NDEBZKZFLBCUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-(4-chlorophenyl)-N’-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-chlorophenyl)-N’-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be formed through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions: The chloro and methoxy groups can be introduced through nucleophilic substitution reactions using corresponding chlorinated and methoxylated phenylamines.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-chlorophenyl)-N’-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Nucleophiles: Such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or acids, while substitution of the chloro groups may yield various substituted triazines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of certain enzymes or receptors.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases involving specific molecular targets.

    Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-chlorophenyl)-N’-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy substituents can influence the binding affinity and specificity of the compound, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine: Lacks the methoxy group, which may affect its chemical properties and applications.

    N-(4-chlorophenyl)-N’-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine: Lacks the chloro group on the triazine ring, which may influence its reactivity and biological activity.

Uniqueness

The presence of both chloro and methoxy groups in 6-chloro-N-(4-chlorophenyl)-N’-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine makes it unique compared to other similar compounds

Properties

Molecular Formula

C16H13Cl2N5O

Molecular Weight

362.2 g/mol

IUPAC Name

6-chloro-2-N-(4-chlorophenyl)-4-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C16H13Cl2N5O/c1-24-13-8-6-12(7-9-13)20-16-22-14(18)21-15(23-16)19-11-4-2-10(17)3-5-11/h2-9H,1H3,(H2,19,20,21,22,23)

InChI Key

NDEBZKZFLBCUOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction of (4-chloro-phenyl)-(4,6-dichloro-[1,3,5]triazin-2-yl)-amine with p-anisidine, according to method 2, gave 6-chloro-N-(4-chlorophenyl)-N′-(4-methoxyphenyl)-[1,3,5]triazine-2,4-diamine (51 mg, 62%): 1H NMR (CDCl3) 7.21–7.50 (6H, m), 6.91 (2H, d, J=11 Hz), 3.85 (3H, s).
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